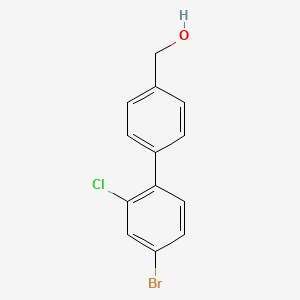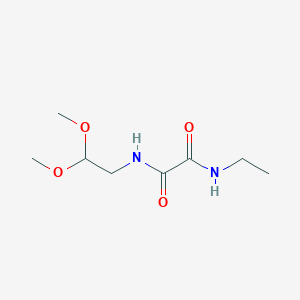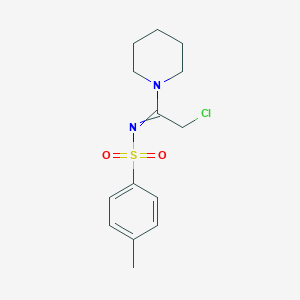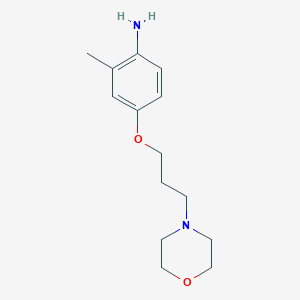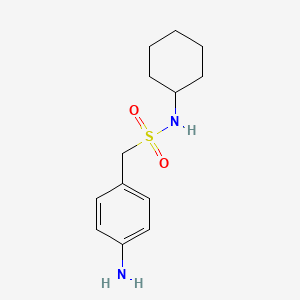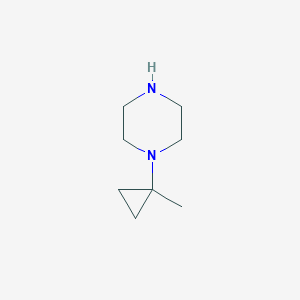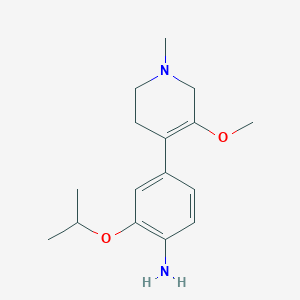
4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline is an organic compound that belongs to the class of aniline derivatives These compounds are characterized by the presence of an aniline group, which is a phenyl group attached to an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through methylation reactions using reagents like methyl iodide.
Attachment of the Aniline Group: The aniline group can be introduced through a nucleophilic aromatic substitution reaction, where an amine group replaces a leaving group on an aromatic ring.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include piperidine derivatives.
Substitution: Products include various functionalized aniline derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biology
Biochemical Probes: The compound can be used as a probe to study enzyme activity and other biochemical processes.
Medicine
Drug Development: The compound can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological conditions.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications.
作用机制
The mechanism of action of 4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline would depend on its specific application. In drug development, for example, it might interact with specific receptors or enzymes in the body, modulating their activity. The methoxy and methyl groups could play a role in enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-methoxyaniline
- 4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-ethoxyaniline
Uniqueness
The presence of the propan-2-yloxy group in 4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline distinguishes it from similar compounds, potentially offering unique chemical reactivity and biological activity.
属性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC 名称 |
4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)20-15-9-12(5-6-14(15)17)13-7-8-18(3)10-16(13)19-4/h5-6,9,11H,7-8,10,17H2,1-4H3 |
InChI 键 |
ZNLBXYXZBIZSPL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=CC(=C1)C2=C(CN(CC2)C)OC)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
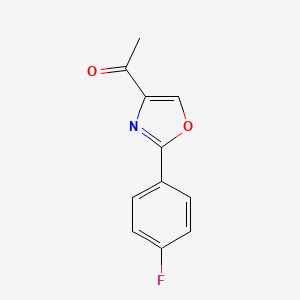
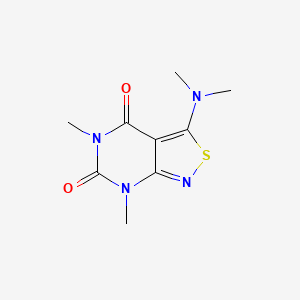
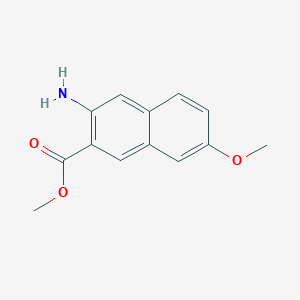
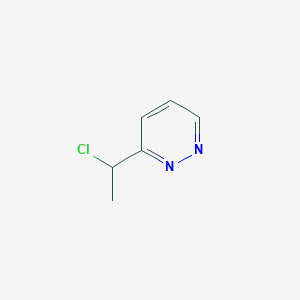
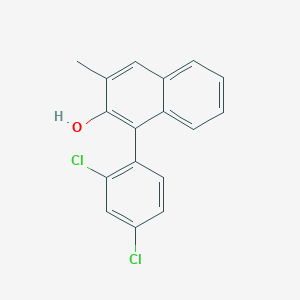
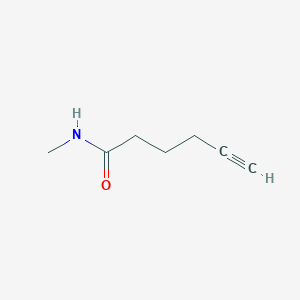
![8-Oxaspiro[4.5]dec-2-ene-7,9-dione](/img/structure/B8453049.png)
![Thieno[3,2-b]pyridine-7-thiol](/img/structure/B8453056.png)
